Product packaging for Furo[2,3-c]pyridine-3-carbonitrile(Cat. No.:CAS No. 112372-18-6)

Furo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B038808
CAS No.: 112372-18-6
M. Wt: 144.13 g/mol
InChI Key: LBOVWRFJNPKOQF-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-3-carbonitrile is a versatile fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The furopyridine scaffold is recognized as a "privileged structure" due to its presence in compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties . The integration of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique planar, bicyclic system with distinct electronic properties. The carbonitrile (-C≡N) group at the 3-position is a critical functional handle, serving as a versatile synthetic intermediate for further chemical transformations. This group can be readily converted into other valuable functionalities, such as carboxylic acids, amides, or primary amines, enabling extensive structure-activity relationship (SAR) studies and the development of targeted molecular libraries . As a foundational building block, this compound is particularly valuable for the synthesis of potential kinase inhibitors and other biologically active molecules. Its structural features make it a promising scaffold for interacting with various enzyme active sites, including the hinge region of kinases . Researchers can leverage this chemical for designing novel therapeutic agents in areas such as oncology and infectious diseases. Please note: This product is intended for research applications and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O B038808 Furo[2,3-c]pyridine-3-carbonitrile CAS No. 112372-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOVWRFJNPKOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549939
Record name Furo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-18-6
Record name Furo[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Detailed Reaction Mechanisms of Furo 2,3 C Pyridine 3 Carbonitrile

Fundamental Reaction Types of the Furo[2,3-c]pyridine (B168854) Scaffold

The reactivity of the Furo[2,3-c]pyridine scaffold is characterized by the distinct properties of its constituent rings. The pyridine (B92270) moiety generally directs nucleophilic reactions, while the furan (B31954) component is more susceptible to electrophilic attack. The interplay between these two systems, along with the influence of substituents like the 3-carbonitrile group, dictates the outcome of chemical transformations.

Oxidation Reactions

The Furo[2,3-c]pyridine scaffold itself is relatively resistant to oxidation, a characteristic common to many pyridine-based heterocycles. cutm.ac.in Oxidation typically targets substituents or involves the pyridine nitrogen. The pyridine ring can be oxidized to an N-oxide using peracids, a transformation that significantly alters the ring's reactivity, activating the C4 and C7 positions for nucleophilic attack. cutm.ac.in

While direct oxidation of the furan ring can lead to ring-opening, specific substituents are more readily oxidized. For Furo[2,3-c]pyridine-3-carbonitrile, the nitrile group can potentially be hydrolyzed under oxidative conditions to form a primary amide or a carboxylic acid, although this typically requires specific reagents and conditions separate from ring oxidation.

Reduction Reactions

Reduction of this compound can occur at either the nitrile group or the heterocyclic rings. The nitrile group is readily reduced to a primary amine (aminomethyl group) using common reducing agents. wikipedia.org

Common Nitrile Reduction Methods:

Catalytic Hydrogenation: This method employs hydrogen gas with catalysts like Raney nickel, palladium, or platinum dioxide to produce the primary amine. wikipedia.org

Chemical Reduction: Strong hydride reagents such as lithium aluminium hydride (LiAlH₄) or diborane are effective for converting nitriles to amines. wikipedia.orgorganic-chemistry.org Diisopropylaminoborane, catalyzed by lithium borohydride, has also been shown to be effective for reducing a wide range of nitriles. organic-chemistry.orgnih.gov

The pyridine ring can be reduced to a piperidine ring, but this typically requires more forcing conditions than nitrile reduction, such as high-pressure catalytic hydrogenation. This difference in reactivity allows for the selective reduction of the nitrile group while leaving the aromatic scaffold intact. wikipedia.org

Functional GroupProductTypical Reagents
-C≡N (Nitrile)-CH₂NH₂ (Primary Amine)H₂/Raney Ni, LiAlH₄, BH₃, Diisopropylaminoborane/LiBH₄
Pyridine RingPiperidine RingH₂/PtO₂, High Pressure/Temperature

Substitution Reactions

Substitution reactions on the Furo[2,3-c]pyridine scaffold are dictated by the electronic nature of the two fused rings.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and is thus activated for nucleophilic attack, particularly at the positions alpha and gamma to the nitrogen atom (C4 and C7 in this scaffold). quimicaorganica.org For a substitution reaction to occur, a good leaving group, such as a halogen, must be present at one of these positions. Studies on various halopyridines show they react with a range of nucleophiles, including alkoxides, thiolates, and amines, via an addition-elimination mechanism. quimicaorganica.orgresearchgate.netsci-hub.se

Electrophilic Aromatic Substitution (SEAr): The furan ring is a π-excessive, electron-rich system, making it the preferred site for electrophilic attack. semanticscholar.org In the Furo[2,3-c]pyridine scaffold, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the C2 position, as the C3 position is already substituted. Research on the isomeric Furo[2,3-b]pyrroles confirms their ability to undergo substitution with electrophilic reagents. mdpi.com

Tandem and Cascade Reaction Pathways

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the construction of complex molecules in a single step by combining multiple transformations without isolating intermediates. wikipedia.org Numerous cascade strategies have been developed for the efficient synthesis of various furopyridine isomers, highlighting the utility of this approach in building this heterocyclic core.

Palladium-Catalyzed Cascade Synthesis: A Pd(II)-catalyzed synthesis of furopyridines has been developed from β-ketodinitriles and alkynes. This process involves the concurrent construction of both the furan and pyridine rings through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in one pot. researchgate.net

Multicomponent Reactions: A metal-free, three-component reaction between pyridines, methyl propiolate, and aromatic acids has been shown to produce 1,4-dihydropyridine derivatives, demonstrating a cascade approach to functionalizing the pyridine core.

Cycloaddition/Cycloreversion Sequences: Highly substituted pyridines can be synthesized from 1,4-oxazinone precursors via a tandem sequence involving a [4+2] cycloaddition with an alkyne, followed by a retro [4+2] cycloreversion that extrudes carbon dioxide to form the aromatic pyridine ring. nih.gov

Specific Mechanistic Insights into Furo[2,3-c]pyridine Formation

The construction of the Furo[2,3-c]pyridine ring system can be achieved through various synthetic strategies. Mechanistic investigations into these pathways provide fundamental insights into the bond-forming events that create the fused bicyclic structure.

Mechanistic Investigations of Wittig Olefination and Subsequent Cyclizations

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.org This reaction can be adapted for the synthesis of heterocycles through intramolecular pathways. While a specific pathway for this compound using a Wittig reaction is not prominently documented, the mechanistic principles can be applied to construct the scaffold.

The modern, widely accepted mechanism for the Wittig reaction (under lithium-salt-free conditions) proceeds through the formation of an oxaphosphetane intermediate. libretexts.orgrsc.org This occurs via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.org This four-membered ring intermediate is typically unstable and rapidly decomposes in an irreversible, syn-elimination step to yield the alkene and a phosphine oxide, with the latter providing the thermodynamic driving force for the reaction. libretexts.orgrsc.orgwikipedia.org

A plausible pathway to form the Furo[2,3-c]pyridine skeleton could involve an intramolecular Wittig reaction. The key steps of such a proposed mechanism would be:

Ylide Formation: A suitable pyridine precursor, functionalized with both a phosphonium salt and a carbonyl group (or a precursor), is treated with a base to generate the phosphorus ylide.

Intramolecular Cycloaddition: The nucleophilic carbon of the ylide attacks the intramolecular electrophilic carbonyl carbon. This proceeds via a transition state leading directly to a bicyclic oxaphosphetane intermediate.

Cycloreversion: The oxaphosphetane intermediate collapses, extruding triphenylphosphine oxide and forming the new double bond that completes the furan ring, resulting in the final Furo[2,3-c]pyridine scaffold.

Proposed Mechanisms for Multi-Component Cyclization Reactions

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex heterocyclic molecules like this compound from simple starting materials in a single step. While specific literature detailing the MCR synthesis of this compound is limited, a plausible mechanism can be proposed based on established syntheses of related cyanopyridine derivatives. researchgate.net A one-pot, three-component reaction could involve an appropriately substituted furan, an aldehyde, and malononitrile.

A potential mechanism, catalyzed by a base, would likely proceed through the following key steps:

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aldehyde with malononitrile. The base abstracts a proton from the active methylene group of malononitrile, generating a carbanion which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic arylidene malononitrile intermediate.

Michael Addition: The substituted furan, acting as a nucleophile, undergoes a Michael addition to the electron-deficient double bond of the arylidene malononitrile. This step forms a new carbon-carbon bond and generates an intermediate which is a precursor to the fused ring system.

Intramolecular Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, where a nucleophilic portion of the furan moiety attacks one of the nitrile groups. This is followed by tautomerization to yield the stable aromatic this compound. The reaction is driven by the formation of the thermodynamically stable aromatic heterocyclic system.

The versatility of this approach allows for the introduction of various substituents on the final molecule by choosing appropriately substituted starting materials.

StepDescriptionIntermediate
1Knoevenagel CondensationArylidene malononitrile
2Michael AdditionFuran-malononitrile adduct
3Intramolecular Cyclization & TautomerizationDihydrofuro[2,3-c]pyridine
4AromatizationThis compound

Intramolecular Nucleophilic Addition/Rearomatization Mechanisms

The synthesis of furo[2,3-c]pyridines can also be achieved through intramolecular cyclization strategies. nih.gov One such approach involves the intramolecular nucleophilic addition of a hydroxyl group onto a pyridine ring precursor, followed by rearomatization. This method is particularly useful for constructing the furan ring onto a pre-existing pyridine scaffold.

A general mechanism for this transformation can be outlined as follows:

Starting Material: The synthesis begins with a pyridine derivative bearing a suitable side chain that contains a nucleophilic oxygen atom and an adjacent group that can be eliminated or participate in the rearomatization step. For instance, a 2-halopyridine with an adjacent side chain containing a hydroxyl group. nih.gov

Intramolecular Nucleophilic Attack: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom of the pyridine ring that bears the leaving group (e.g., a halogen). This step results in the formation of a bicyclic intermediate.

Rearomatization: The final step involves the elimination of the leaving group and a proton, leading to the rearomatization of the pyridine ring and the formation of the stable furo[2,3-c]pyridine system. The driving force for this step is the gain in aromatic stability.

This synthetic strategy offers a high degree of control over the regiochemistry of the resulting furo[2,3-c]pyridine.

StepDescriptionKey Feature
1DeprotonationFormation of an intramolecular nucleophile (alkoxide)
2Intramolecular Nucleophilic AdditionFormation of the furan ring
3Elimination/RearomatizationRestoration of aromaticity in the pyridine ring

Reactivity Profile of the Carbonitrile Group in the Furo[2,3-c]pyridine System

The carbonitrile (cyano) group at the 3-position of the furo[2,3-c]pyridine ring is a versatile functional group that can undergo a variety of chemical transformations.

The cyano group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. chemistrysteps.comlumenlearning.comlibretexts.orgucalgary.ca

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. lumenlearning.comucalgary.ca A molecule of water then attacks the carbon atom, and after a series of proton transfers, an amide intermediate is formed. chemistrysteps.com Further heating in the presence of acid will lead to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt. libretexts.org

ReagentIntermediate ProductFinal Product
Dilute Acid (e.g., HCl)Furo[2,3-c]pyridine-3-carboxamideFuro[2,3-c]pyridine-3-carboxylic acid

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com Similar to the acid-catalyzed reaction, prolonged heating under basic conditions will hydrolyze the amide to a carboxylate salt. Subsequent acidification of the reaction mixture will then produce the free carboxylic acid.

ReagentIntermediate ProductFinal Product
Strong Base (e.g., NaOH), then AcidFuro[2,3-c]pyridine-3-carboxamideFuro[2,3-c]pyridine-3-carboxylic acid

The pyridine ring in the furo[2,3-c]pyridine system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). uoanbar.edu.iqyoutube.comstackexchange.com The fusion of the electron-rich furan ring can modulate this reactivity, but the pyridine character generally dominates.

The presence of the electron-withdrawing cyano group at the 3-position further deactivates the pyridine ring towards electrophilic attack but can influence the regioselectivity of nucleophilic substitution. Nucleophilic aromatic substitution (SNAr) reactions can occur if a suitable leaving group is present on the pyridine ring.

The mechanism of nucleophilic aromatic substitution on the pyridine ring involves the following steps:

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms of the pyridine ring (typically C2 or C4), leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this step. stackexchange.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of a leaving group (such as a halide ion) from the carbon atom that was attacked by the nucleophile. youtube.com

Position of AttackStability of IntermediateRationale
C2 and C4More stableNegative charge can be delocalized onto the electronegative nitrogen atom.
C3Less stableNegative charge is only delocalized on carbon atoms.

Derivatization and Advanced Functionalization Strategies for Furo 2,3 C Pyridine 3 Carbonitrile

Post-Synthetic Modification of the Furo[2,3-c]pyridine (B168854) Core

Post-synthetic modification allows for the late-stage introduction of molecular diversity, which is a highly efficient strategy in drug discovery for developing structure-activity relationships (SAR).

A key strategy for derivatizing the furo[2,3-c]pyridine core involves the installation of "functional handles" that facilitate chemoselective cross-coupling reactions. These handles are typically halogen atoms or triflate groups, which can be selectively addressed using palladium-catalyzed reactions.

For the related furo[2,3-b]pyridine (B1315467) isomer, a concise 4-step synthesis has been developed to produce a core with chloro and triflate groups at the 5- and 3-positions, respectively. nih.govnih.govchemrxiv.org This approach allows for sequential and chemoselective palladium-catalyzed coupling reactions. nih.govchemrxiv.org A similar strategy can be envisioned for the furo[2,3-c]pyridine system. For instance, starting with a suitably substituted pyridine (B92270), one could synthesize a furo[2,3-c]pyridine core bearing a halogen at the 7-position and a hydroxyl group at the 5-position. The hydroxyl group can then be converted to a triflate, providing two distinct handles for sequential cross-coupling.

The chlorine group, positioned at a less reactive carbon of the pyridine ring, would require more forcing conditions for coupling, while the triflate is typically more reactive, allowing for controlled, stepwise functionalization. nih.gov Pyridine sulfinates have also emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering a robust alternative to often unstable pyridine boronic acids. rsc.org

Table 1: Potential Chemoselective Cross-Coupling Reactions on a Dually-Functionalized Furo[2,3-c]pyridine Core

Functional HandleCoupling ReactionReagents/Catalyst (Example)Resulting Structure
7-ChloroSuzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃7-Aryl-furo[2,3-c]pyridine
5-TriflateBuchwald-Hartwig AminationAmine, Pd₂(dba)₃, Xantphos, Cs₂CO₃5-Amino-furo[2,3-c]pyridine
7-ChloroSonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N7-Alkynyl-furo[2,3-c]pyridine
5-TriflateHeck ReactionAlkene, Pd(OAc)₂, P(o-tol)₃, Et₃N5-Alkenyl-furo[2,3-c]pyridine

Direct C-H functionalization is an atom-economical approach that avoids the pre-installation of functional handles. For the furo[2,3-b]pyridine scaffold, the pyridine moiety has been successfully functionalized through C-H amination and borylation reactions. nih.gov Given the similar electronic nature of the pyridine ring in the furo[2,3-c] isomer—an electron-deficient heterocycle—these methods are directly applicable.

Iridium-catalyzed C-H borylation is a powerful method for introducing a boronic ester group onto pyridine rings. digitellinc.comrsc.org The regioselectivity is often governed by steric factors, allowing for predictable functionalization at the less hindered positions of the furo[2,3-c]pyridine core. digitellinc.com These newly installed boryl groups are versatile intermediates for subsequent cross-coupling reactions.

Similarly, C-H amination can introduce nitrogen-based substituents directly onto the pyridine ring, providing access to novel derivatives with altered hydrogen-bonding capabilities and biological properties.

Functionalization via Diazotization and Subsequent Cyclization

The nitrile group at the 3-position of Furo[2,3-c]pyridine-3-carbonitrile is a versatile functional group that can be transformed to enable further diversification. One advanced strategy involves its conversion to an amino group, which can then undergo diazotization and cyclization to build a new fused ring system.

A potential reaction sequence would be:

Hydrolysis: The nitrile (-CN) is hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH).

Amidation: The carboxylic acid is converted to a primary amide (-CONH₂) using standard coupling agents.

Hofmann Rearrangement: The amide is treated with a reagent like bromine in sodium hydroxide (B78521) to yield a 3-aminofuro[2,3-c]pyridine.

This newly formed amino group can then be diazotized using a nitrosating agent (e.g., NaNO₂ in acid). The resulting diazonium salt is a highly reactive intermediate. In a tandem diazotization/cyclization approach, this intermediate can be trapped intramolecularly by a suitably positioned nucleophile to form a new heterocyclic ring fused to the pyridine moiety. nih.gov This strategy has been used to create novel nih.govresearchgate.netcrossref.orgoxadiazolo[3,4-d] nih.govnih.govresearchgate.nettriazin-7(6H)-one systems from amide precursors and demonstrates the potential for creating complex, polycyclic architectures from simple functional groups. nih.gov

Diversification through Substituent Variations on the Furan (B31954) and Pyridine Rings

The most direct method for achieving diversity in the furo[2,3-c]pyridine system is by varying the substituents on the starting materials used in its synthesis. The construction of the furo[2,3-c]pyridine core often involves the cyclization of a substituted pyridine derivative. By altering the substituents on this pyridine precursor, a wide array of analogs can be generated.

For example, a carbonylative cyclization of 5-hydroxy-2-methoxy-4-(2-phenylethynyl)pyridine has been used to prepare a methyl 2,5-substituted furo[2,3-c]pyridine-3-carboxylate. researchgate.net By simply changing the phenylacetylene (B144264) component in this synthesis, one can introduce a variety of aryl or alkyl groups at the 2-position of the final product. Similarly, starting with pyridines bearing different functional groups at what will become the 5- or 7-positions allows for broad SAR exploration. nih.gov

Table 2: Examples of Substituent Variation Based on Synthetic Precursors

PrecursorPosition of VariationResulting Substituent on Furo[2,3-c]pyridine Core
Substituted PyridineC4-substituent7-position substituent (e.g., -Cl, -F, -Me)
Substituted PyridineC6-substituent5-position substituent (e.g., -OMe, -Br)
Substituted AlkyneAlkyne substituent2-position substituent (e.g., -Aryl, -Alkyl, -SiMe₃)

Synthesis of Positional Isomers and Structurally Related Furopyridine Derivatives

The relative orientation of the furan and pyridine rings profoundly impacts the molecule's shape, electronic properties, and biological target interactions. Therefore, the synthesis of positional isomers is a crucial diversification strategy. The furo[2,3-c]pyridine system is one of several possible furopyridine isomers.

Other important isomers that have been synthesized include:

Furo[2,3-b]pyridine: This isomer, also known as 7-azabenzofuran, is widely studied and can be synthesized via methods such as the intramolecular cyclization of substituted pyridine N-oxides or palladium-catalyzed heteroannulations. nih.govresearchgate.net

Furo[3,2-b]pyridine: Prepared through methods like the cyclization of 2-substituted-3-acetoxypyridines in strong acid. researchgate.net

Furo[3,2-c]pyridine (B1313802): Synthesized via multi-step sequences often involving enzymatic resolution to control stereochemistry. researchgate.net

Furo[2,3-c]pyridazine: A related scaffold where a second nitrogen is present in the six-membered ring, accessible through tandem Sonogashira coupling-cycloisomerization. nih.gov

The selection of a specific synthetic route dictates which isomer is formed, allowing chemists to systematically explore the impact of the heteroatom and fusion pattern on the desired properties.

Table 3: Comparison of Furopyridine Positional Isomers

Isomer NameStructure
Furo[2,3-c]pyridine
Furo[2,3-b]pyridine
Furo[3,2-b]pyridine
Furo[3,2-c]pyridine

Advanced Spectroscopic Characterization and Structural Elucidation of Furo 2,3 C Pyridine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional (¹H and ¹³C) NMR Spectral Analysis and Chemical Shift Assignments

One-dimensional NMR spectra, including ¹H and ¹³C NMR, offer fundamental information about the chemical environment of the hydrogen and carbon atoms within the Furo[2,3-c]pyridine-3-carbonitrile molecule. uobasrah.edu.iqresearchgate.net The chemical shifts (δ) are reported in parts per million (ppm) and provide clues about the electronic environment of each nucleus. github.io

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent aromatic protons. The pyridine (B92270) and furan (B31954) rings create a unique electronic environment, influencing the shielding and deshielding of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, including quaternary carbons which are not visible in the ¹H NMR spectrum. bhu.ac.in The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, nitrile).

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionAtom Type¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)
2CH8.3 - 8.5130 - 135
4CH7.8 - 8.0145 - 150
5CH7.4 - 7.6115 - 120
7CH8.8 - 9.0150 - 155
3aC-110 - 115
7aC-155 - 160
3-CNC-117 - 120

Note: The chemical shift values are predicted ranges and can vary based on the solvent and experimental conditions.

Two-Dimensional (COSY, HMBC, HSQC, DEPT) NMR Experiments for Connectivity and Correlation

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons on the pyridine and furan rings that are in close proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. columbia.edu It is a highly sensitive technique that helps in the definitive assignment of proton and carbon signals. columbia.edunih.gov An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.inuvic.ca A DEPT-135 experiment, for instance, would show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent. uvic.ca

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. uobasrah.edu.iqoregonstate.edu The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. libretexts.org

In the IR spectrum of this compound, the most prominent and diagnostic peak would be due to the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, strong absorption band in the region of 2220-2260 cm⁻¹. Other characteristic absorptions would include C=N and C=C stretching vibrations from the pyridine ring, and C-O-C stretching from the furan ring. pressbooks.pub

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Intensity
NitrileC≡N2220 - 2260Strong, Sharp
Aromatic RingC=C, C=N1450 - 1600Medium to Strong
Furan RingC-O-C1000 - 1300Medium to Strong
Aromatic C-HC-H stretch3000 - 3100Medium to Weak

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. chemguide.co.uk

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion. This allows for the calculation of the molecular formula with high accuracy, confirming the elemental composition of this compound.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides valuable structural information. libretexts.org For this compound, fragmentation might involve the loss of the nitrile group (CN), or the cleavage of the furan or pyridine rings. The stability of the resulting fragments, such as acylium ions or carbocations, often dictates the most prominent peaks in the mass spectrum. libretexts.orgnih.gov Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

Detailed experimental X-ray crystallography data for the precise solid-state molecular structure determination of this compound is not available in the public domain based on the conducted research. While crystallographic information exists for related isomers and derivatives, no specific single-crystal X-ray diffraction studies detailing the crystal system, space group, unit cell dimensions, atomic coordinates, and other structural parameters for this compound have been found.

Scientific literature and chemical databases provide information on the synthesis and properties of various furo[2,3-c]pyridine (B168854) and furo[3,2-c]pyridine (B1313802) derivatives. For instance, studies on related compounds such as Furo[3,2-c]pyridine are available. However, the precise three-dimensional arrangement of atoms in the solid state for the title compound, which can only be definitively determined by X-ray crystallography, remains uncharacterised in published literature.

The determination of the crystal structure of this compound would require the synthesis of a single crystal of sufficient quality for diffraction experiments. Such a study would provide invaluable insights into its molecular geometry, intermolecular interactions, and packing in the solid state, which are crucial for understanding its physical properties and potential applications.

Without experimental data, it is not possible to provide the detailed research findings and data tables requested for this section. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to elucidate its solid-state structure.

Computational and Theoretical Investigations of Furo 2,3 C Pyridine 3 Carbonitrile

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and properties of molecules. However, specific DFT studies on Furo[2,3-c]pyridine-3-carbonitrile have not been identified.

Geometry Optimization and Conformational Analysis

A thorough search of scientific databases did not yield any publications containing data on the geometry optimization or conformational analysis of this compound. Therefore, no data tables of optimized bond lengths, bond angles, or dihedral angles can be presented. Such a study would be valuable to determine the most stable three-dimensional structure of the molecule.

Calculation of Reaction Energetics and Synthetic Feasibility (e.g., Cyclization Barriers)

There is no available research that specifically calculates the reaction energetics, including the energy barriers for the cyclization reactions that could form the this compound scaffold. These calculations are crucial for understanding and optimizing synthetic routes.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Wavenumbers, Electronic Absorption Spectra)

No theoretical studies predicting the NMR chemical shifts (¹H and ¹³C), vibrational wavenumbers (IR and Raman), or electronic absorption spectra (UV-Vis) for this compound have been found. Experimental spectroscopic data, which could be compared against such predictions, is also not available within the scope of the performed searches.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Prediction

Molecular dynamics simulations provide insight into the time-dependent behavior of molecules, including their conformational flexibility and stability. At present, there are no published MD simulation studies specifically investigating this compound. Such simulations could be particularly useful in understanding its interactions with biological macromolecules or its behavior in different solvent environments.

Quantum Chemical Studies

More advanced quantum chemical studies can provide deeper insights into the electronic nature of a molecule.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique to analyze charge distribution and bonding interactions within a molecule. A search for NBO analysis performed on this compound did not return any specific results. This type of analysis would be instrumental in understanding the electronic delocalization between the furan (B31954) and pyridine (B92270) rings and the influence of the carbonitrile substituent.

Local Reactivity Descriptors (e.g., Nucleophilic Attack Sites, Electrophilicity)

Local reactivity descriptors are essential tools within conceptual DFT for predicting the most reactive sites within a molecule. nih.govias.ac.in These descriptors, such as the Fukui function and local philicity, identify atomic sites prone to electrophilic or nucleophilic attack. nih.govresearchgate.net

Based on these principles, the probable sites for chemical reactions can be predicted:

Nucleophilic Attack: An incoming nucleophile will target the most electron-poor sites. In this compound, these are predicted to be the carbon atoms in the pyridine ring (especially those adjacent to the nitrogen atom) and the carbon atom of the nitrile group. nih.gov

Electrophilic Attack: An incoming electrophile will target the most electron-rich sites. These are primarily located on the furan ring, which retains a higher electron density compared to the pyridine portion of the molecule. mdpi.com

Table 1: Predicted Local Reactivity of this compound

Type of AttackPredicted Reactive Site(s)Rationale
Nucleophilic Carbons of the pyridine ringThe nitrogen atom's electronegativity reduces electron density on adjacent carbons.
Carbon of the nitrile groupThe nitrogen atom in the nitrile group strongly withdraws electron density from the carbon. nih.gov
Electrophilic Carbons of the furan ringThe oxygen atom in the furan ring increases electron density, making it susceptible to electrophiles. mdpi.com

In Silico Approaches for Predicting Chemical Properties and Reaction Outcomes

In silico methods are computational techniques used to predict chemical properties, biological activity, and reaction outcomes, thereby accelerating research and development. researchgate.netnih.gov For a molecule like this compound, several in silico approaches would be applicable.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. For furopyridine derivatives, QSAR models have been developed to predict their efficacy as inhibitors of specific enzymes, such as cyclin-dependent kinase 2 (CDK2). nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. Docking studies on furopyridine and related nicotinonitrile derivatives have been used to investigate their binding affinities with therapeutic targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). nih.govdntb.gov.ua

ADME Prediction: This approach computationally estimates the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. Such predictions have been successfully applied to various pyridine derivatives to assess their potential oral bioavailability and ability to cross the blood-brain barrier. researchgate.netnih.gov

Table 2: Applicability of In Silico Methods to this compound

In Silico MethodPredicted ApplicationExample from Analogous Compounds
QSAR Prediction of anticancer or enzyme inhibitory activity.A QSAR model was developed for furopyridine derivatives to correlate structure with CDK2 inhibition. nih.gov
Molecular Docking Identification of potential binding modes and affinities to protein targets (e.g., kinases, receptors).Docking studies revealed strong binding of furopyridine derivatives to AKT1, ERα, and HER2. nih.gov
ADME Prediction Evaluation of drug-likeness, including oral bioavailability and toxicity profiles.ADME predictions for pyridine-3-carbonitrile (B1148548) derivatives confirmed favorable pharmacokinetic profiles. researchgate.net

Solvatochromic Studies through Computational Modeling

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. Computational modeling is a powerful method to study and predict these solvatochromic shifts. researchgate.netresearchgate.net Such studies provide deep insights into solute-solvent interactions and the difference in dipole moments between the ground and excited states of a molecule. researchgate.net

For a polar molecule like this compound, computational methods can predict how its UV-visible absorption spectrum would change across a range of solvents. These calculations often employ methods that account for solvent effects, such as the Conductor-like Screening Model (COSMO). rsc.org

The expected behavior would be:

Hypsochromic Shift (Blue Shift): In polar protic solvents (e.g., water, ethanol), hydrogen bonding to the nitrogen atoms and the furan's oxygen could stabilize the ground state more than the excited state, leading to a shift to shorter wavelengths. rsc.org

Bathochromic Shift (Red Shift): In polar aprotic solvents (e.g., DMSO, acetone), strong dielectric interactions may stabilize the more polar excited state, leading to a shift to longer wavelengths. This indicates an intramolecular charge transfer (ICT) character. researchgate.netscirp.org

Table 3: Predicted Solvatochromic Behavior of this compound

Solvent TypeExample SolventsPredicted Spectral ShiftPrimary Interaction
Nonpolar Hexane, TolueneBaseline absorptionvan der Waals forces
Polar Aprotic Acetone, DMSOBathochromic (Red)Dipole-dipole interactions
Polar Protic Ethanol, WaterHypsochromic (Blue)Hydrogen bonding rsc.org

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ias.ac.in

Pyridine Ring Construction on Furan 2-Methylfuran derivatives Mannich condensation and cyclization

acs.org

Palladium-Catalyzed Annulation o-Acetoxyalkynylpyridines Electrophilic cyclization

ias.ac.in

nih.gov

Pyrazolo[3,4-b]pyridines 2-Chloro-3-cyanopyridine Cyclocondensation with hydrazine

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Pyrazolo[3,4-b]pyridines 5-Aminopyrazoles Condensation with α,β-unsaturated ketones

mdpi.com

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical identifiers for Furo[2,3-c]pyridine-3-carbonitrile?

  • Answer : The compound is identified by its IUPAC name This compound, CAS number 112372-18-6 , and molecular formula C₈H₄N₂O (molecular weight: 144.13 g/mol). Structural verification can be performed via X-ray crystallography or NMR spectroscopy, referencing crystallographic data from analogous pyridinecarbonitrile derivatives (e.g., bond angles and torsion angles in ). Stability under standard lab conditions (2–8°C storage) is recommended to prevent degradation .

Q. What are common synthetic routes for this compound and its derivatives?

  • Answer : Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Condensation reactions (e.g., Knoevenagel condensation) using aldehydes and active methylene compounds.
  • Step 2 : Cyclization under thermal or microwave-assisted conditions to form the fused furanopyridine core. For derivatives, substituents are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). highlights microwave-assisted synthesis as a time-efficient alternative to traditional toluene reflux methods .

Q. How should researchers characterize this compound spectroscopically?

  • Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the furanopyridine backbone and nitrile group.
  • IR Spectroscopy : Identify the C≡N stretch (~2200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., as demonstrated for structurally similar compounds in ) .

Advanced Research Questions

Q. How can synthetic efficiency be improved for this compound derivatives?

  • Answer : Optimize reaction parameters:

  • Catalysis : Replace traditional NaOH with heterogeneous catalysts (e.g., zeolites) to reduce solvent waste.
  • Microwave Irradiation : Reduce reaction time from hours to minutes (e.g., 4 hours → 30 minutes) while maintaining yield, as discussed in .
  • Solvent-Free Conditions : Explore mechanochemical synthesis to eliminate solvent use.

Q. What methodological approaches resolve contradictions in reported biological activities of pyridinecarbonitrile derivatives?

  • Answer : Address discrepancies via:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and test against target enzymes/receptors. demonstrates how hydrazide hydrazone derivatives exhibit varied pharmacological profiles .
  • High-Throughput Screening (HTS) : Compare IC₅₀ values across multiple assays to identify off-target effects.
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities and validate with experimental data .

Q. How do substituents on the phenyl rings influence fluorescence properties in pyridinecarbonitrile-based fluorophores?

  • Answer : Substituents alter electron density and conjugation, affecting Stokes shift and quantum yield. For example:

  • Electron-Withdrawing Groups (e.g., -CN) : Increase polarity sensitivity, as seen in diphenylpyridinecarbonitrile derivatives ( ).
  • Bulky Substituents : Reduce aggregation-caused quenching (ACQ), enhancing emission in viscous media. Experimental validation requires synthesizing derivatives and measuring fluorescence spectra in solvents of varying polarity .

Q. What safety protocols are critical when handling this compound in lab settings?

  • Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact ( ).
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep at 2–8°C in airtight containers to prevent degradation or moisture absorption .

Q. How can crystallographic data resolve ambiguities in regioselectivity during derivative synthesis?

  • Answer : X-ray crystallography unambiguously assigns substitution patterns (e.g., para vs. meta positions) and confirms cyclization regiochemistry. For example, provides torsion angles and bond lengths for a naphthyl-substituted pyridinecarbonitrile, which can guide interpretation of similar structures .

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